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Compound of Interest

Compound Name: 3-Epichromolaenide

Cat. No.: B15594412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties,

and analytical methodologies related to 3-Epichromolaenide, a sesquiterpenoid natural

product. This document collates available data on its chemical identifiers and outlines the

general experimental workflows for the isolation and structural elucidation of similar

compounds, in the absence of a dedicated primary literature source for 3-Epichromolaenide
itself. The guide is intended to serve as a foundational resource for researchers interested in

the potential therapeutic applications of this compound.

Chemical Structure and Properties
3-Epichromolaenide is a sesquiterpenoid lactone, a class of natural products known for their

diverse biological activities. It is isolated from the plant species Chromolaena glaberrima.[1]

The compound is also known by its synonym, 3-Epihiyodorilactone B.[1]

The chemical properties of 3-Epichromolaenide are summarized in the table below. This

information is critical for its identification, characterization, and potential synthesis.
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Identifier Value Source

Molecular Formula C₂₂H₂₈O₇ [1]

Molecular Weight 404.45 g/mol [1]

IUPAC Name

(3aR,4S,9S,11aR)-9-

(acetyloxy)-6,10-dimethyl-3-

methylidene-2-oxo-

3a,4,5,8,9,11a-

hexahydrocyclodeca[b]furan-4-

yl (Z)-2-methyl-4-oxobut-2-

enoate

[1]

InChI Key
FOCCASNSHDSZLN-

XSHHNOJZSA-N
[1]

SMILES String

CC1=CC--INVALID-LINK--

C(=O)O2)C[C@H]1OC(=O)C(

C)=CO">C@HOC(=O)C

N/A

Note: The SMILES string provided is a representation of the molecule's connectivity and

stereochemistry. A visual representation is crucial for a complete understanding of its three-

dimensional structure.

Experimental Protocols: A Generalized Approach
While a specific, detailed experimental protocol for the isolation and structural elucidation of 3-
Epichromolaenide is not readily available in the surveyed literature, a general workflow can be

inferred from standard practices for natural product chemistry. This process typically involves

extraction, chromatographic separation, and spectroscopic analysis.

Isolation of Sesquiterpenoid Lactones from
Chromolaena species

Extraction: Dried and powdered aerial parts of Chromolaena glaberrima are subjected to

solvent extraction, typically using a solvent of medium polarity such as methanol or a mixture
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of dichloromethane and methanol. This process is designed to efficiently extract a broad

range of secondary metabolites, including sesquiterpenoid lactones.

Fractionation: The crude extract is then partitioned between immiscible solvents of varying

polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their

polarity. Sesquiterpenoid lactones are often found in the ethyl acetate fraction.

Chromatography: The enriched fraction is further purified using a combination of

chromatographic techniques.

Column Chromatography (CC): Silica gel column chromatography is a standard method

for the initial separation of compounds. The column is eluted with a gradient of solvents,

starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g.,

with ethyl acetate).

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or

semi-preparative HPLC is employed. A reversed-phase C18 column is commonly used

with a mobile phase consisting of a mixture of water and an organic solvent like

acetonitrile or methanol.

Structural Elucidation
The definitive structure of an isolated natural product is determined using a combination of

spectroscopic methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular weight and, consequently, the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential

for elucidating the complete chemical structure, including the connectivity of atoms and their

stereochemical arrangement.

¹H NMR (Proton NMR): Provides information about the number of different types of

protons in the molecule and their chemical environment.

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms.

2D NMR Experiments:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon

atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for piecing together the

carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the

spatial proximity of protons, which is vital for determining the relative stereochemistry of

the molecule.

Visualization of the Structural Elucidation Workflow
The logical flow of isolating and identifying a novel natural product like 3-Epichromolaenide
can be represented as follows:
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Caption: Workflow for the isolation and structural elucidation of 3-Epichromolaenide.
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Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activities

and associated signaling pathways of 3-Epichromolaenide. However, the broader class of

sesquiterpenoid lactones, to which it belongs, is well-documented to exhibit a wide range of

pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities. The

biological activity of these compounds is often attributed to the presence of an α,β-unsaturated

γ-lactone moiety, which can react with biological nucleophiles such as cysteine residues in

proteins.

Further research is warranted to investigate the specific biological profile of 3-
Epichromolaenide and to elucidate its mechanism of action at the molecular level. Such

studies would be instrumental in determining its potential as a lead compound for drug

development.

Conclusion
3-Epichromolaenide is a sesquiterpenoid lactone with a defined chemical structure and

properties. While detailed experimental and biological data remain to be published, this guide

provides a foundational understanding of the compound based on available information and

established methodologies for natural product research. The structural features of 3-
Epichromolaenide suggest that it may possess interesting biological activities, making it a

compelling target for future investigation in the fields of medicinal chemistry and pharmacology.

Researchers are encouraged to pursue the isolation and biological evaluation of this and

related compounds from Chromolaena glaberrima to unlock their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unveiling the Molecular Architecture of 3-
Epichromolaenide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594412#what-is-the-chemical-structure-of-3-
epichromolaenide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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